molecular formula C8H7FOS B13417403 [(1-Fluoroethenyl)sulfinyl]benzene

[(1-Fluoroethenyl)sulfinyl]benzene

Cat. No.: B13417403
M. Wt: 170.21 g/mol
InChI Key: QZUXJNRNCJZQIN-UHFFFAOYSA-N
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Description

[(1-Fluoroethenyl)sulfinyl]benzene is an organic compound that features a benzene ring substituted with a sulfinyl group and a fluoroethenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Fluoroethenyl)sulfinyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of benzene with a sulfinyl chloride and a fluoroethenyl reagent under controlled conditions . The reaction conditions often require a catalyst, such as aluminum chloride, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

[(1-Fluoroethenyl)sulfinyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound yields the corresponding sulfone, while reduction produces the sulfide .

Mechanism of Action

The mechanism of action of [(1-Fluoroethenyl)sulfinyl]benzene involves its interaction with various molecular targets. The sulfinyl group can participate in nucleophilic and electrophilic reactions, while the fluoroethenyl group can engage in π-π interactions with aromatic systems. These interactions influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

  • [(1-Chloroethenyl)sulfinyl]benzene
  • [(1-Bromoethenyl)sulfinyl]benzene
  • [(1-Iodoethenyl)sulfinyl]benzene

Uniqueness

[(1-Fluoroethenyl)sulfinyl]benzene is unique due to the presence of the fluoroethenyl group, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses .

Properties

Molecular Formula

C8H7FOS

Molecular Weight

170.21 g/mol

IUPAC Name

1-fluoroethenylsulfinylbenzene

InChI

InChI=1S/C8H7FOS/c1-7(9)11(10)8-5-3-2-4-6-8/h2-6H,1H2

InChI Key

QZUXJNRNCJZQIN-UHFFFAOYSA-N

Canonical SMILES

C=C(F)S(=O)C1=CC=CC=C1

Origin of Product

United States

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